

# 7-Bromo-triazolo[1,5-a]pyridin-2-amine IUPAC name and synonyms

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## Compound of Interest

Compound Name: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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An In-Depth Technical Guide: 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

## Abstract

This technical guide provides a comprehensive overview of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The [1]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a purine bioisostere. This document details the compound's nomenclature, physicochemical properties, a robust and validated synthesis protocol, and its strategic applications as a key intermediate in the development of novel therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

## Introduction: The Significance of the [1][2][3]Triazolo[1,5-a]pyridine Scaffold

Nitrogen-containing fused heterocyclic systems are foundational to modern drug discovery, forming the core of numerous approved therapeutic agents. Among these, the [1]triazolo[1,5-a]pyrimidine and its pyridine analogue are particularly noteworthy.[2] The triazolopyrimidine ring system is isoelectronic with the purine scaffold, allowing it to act as a surrogate for purines in interactions with biological targets.[2] This bioisosteric relationship has been successfully

exploited to develop inhibitors for a wide range of targets, including kinases, viral polymerases, and microtubules.[2]

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine emerges as a strategically important derivative of this core structure. It possesses two key points of chemical diversity: a reactive primary amine and a bromine atom. The amine group serves as a versatile handle for amide bond formation or nucleophilic substitution, while the bromine atom is ideally positioned for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a vast array of molecular fragments. This dual functionality makes it a powerful building block for constructing libraries of complex molecules aimed at novel biological targets, such as DNA-dependent protein kinase (DNA-PK), a key component in the DNA damage response.[3]

This guide offers a detailed examination of this compound, from its fundamental properties to its practical synthesis and application.

## Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for reproducible scientific research. The compound is unambiguously identified by its IUPAC name and CAS number.

Caption: Chemical structure of the title compound.

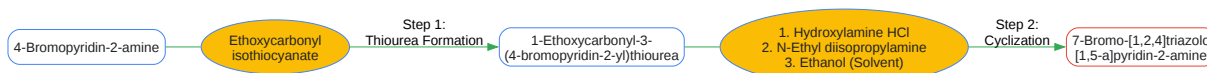
Table 1: Compound Identification and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine	[1]
CAS Number	882521-63-3	[1][4][5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>4</sub>	[1][6]
Molecular Weight	213.03 g/mol	[1]
Appearance	Light yellow solid	[4]
Melting Point	190-192 °C	[4]
SMILES	Nc1nc2cc(Br)ccn2n1	
InChI Key	DAYYXZOMYRSLBX-UHFFFAOYSA-N	[6]

| Mass Spectrum | m/z = 213.0, 215.0 ([M+H]<sup>+</sup>) |[4] |

## Synthesis Protocol and Mechanistic Rationale

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be reliably achieved from commercially available starting materials.[4] The described procedure involves a two-step process culminating in a cyclization reaction to form the fused heterocyclic core.



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Caption: High-level workflow for the synthesis protocol.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

### Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

- To a solution of 4-bromopyridine-2-amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add ethoxycarbonyl isothiocyanate (1.1 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- The resulting crude intermediate is often of sufficient purity to be carried forward to the next step without further purification.

### Step 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

- Combine the crude 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1 equivalent, e.g., 17.5 g, 57.5 mmol) with hydroxylamine hydrochloride (5 equivalents, e.g., 20.0 g, 288 mmol) and ethanol (e.g., 367 ml).[4]
- To this suspension, add N-ethyl diisopropylamine (Hünig's base) (3 equivalents, e.g., 30.1 ml, 173 mmol) dropwise at room temperature.[4]
  - Causality Explanation: N-ethyl diisopropylamine is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the hydroxylamine hydrochloride in situ and to neutralize the acid generated during the cyclization, driving the reaction to completion without competing as a nucleophile.
- Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 24 hours.[4] Monitor the reaction progress by TLC or LC-MS.
- Upon completion, allow the mixture to cool to room temperature and remove the ethanol by distillation under reduced pressure.[4]
- To the resulting residue, add water (e.g., 100 ml) and stir vigorously for 10-15 minutes to form a suspension.[4] This step precipitates the organic product while dissolving inorganic salts.

- Collect the solid product by vacuum filtration, washing thoroughly with water to remove any remaining salts.[4]
- Dry the collected solid under vacuum to yield 7-bromo-[1]triazolo[1,5-a]pyridin-2-amine as a light yellow solid (typical yield: 85-90%).[4]

## Applications in Drug Discovery and Medicinal Chemistry

The utility of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its capacity to serve as a versatile scaffold for library synthesis. It is primarily used as an organic synthesis intermediate for producing more complex, biologically active molecules.[7]

- As a Chemical Reagent: The molecule's dual reactivity allows for sequential or orthogonal functionalization.
  - Amine Functionalization: The 2-amino group can be readily acylated, alkylated, or used in coupling reactions to build out one vector of the molecule.
  - Bromo- Functionalization: The 7-bromo position is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.
- Scaffold for Biologically Active Molecules: Its structural similarity to purines makes it an attractive starting point for developing inhibitors of enzymes that process purine substrates, most notably kinases. The development of AZD7648, a potent DNA-PK inhibitor, from a related triazolopyridine core underscores the potential of this scaffold in oncology research. [3] The ability to rapidly diversify the structure from the 7-bromo-2-amino intermediate is critical for optimizing potency, selectivity, and pharmacokinetic properties.

## Safety, Handling, and Storage

As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled with appropriate safety precautions.

- General Handling: This compound is intended for laboratory research use only.[1] It should be handled by trained professionals familiar with chemical safety protocols.
- Exposure Controls: Operations should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust.[7] Protective gloves, safety glasses, and a lab coat must be worn to prevent skin and eye contact.[7]
- Stability and Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[7]
- Toxicity: The compound should be treated as having unknown hazards and toxicity.[1]

## Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is a high-value chemical intermediate for the drug discovery and development sector. Its well-defined synthesis, dual points for chemical modification, and foundation on a biologically relevant scaffold make it an essential tool for medicinal chemists. The strategic use of this building block enables the efficient exploration of chemical space and the rapid generation of novel compounds with therapeutic potential, particularly in areas such as kinase inhibition and oncology.

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